(1R,2S)-1-amino-1-(2-ethenylphenyl)propan-2-ol
Description
(1R,2S)-1-Amino-1-(2-ethenylphenyl)propan-2-ol is a chiral amino alcohol characterized by a 2-ethenylphenyl substituent and a hydroxyl group in the (1R,2S) configuration. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in antiretroviral therapies. The stereochemistry and substituent groups in such compounds significantly influence their biological activity, metabolic stability, and synthetic accessibility.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(2-ethenylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H15NO/c1-3-9-6-4-5-7-10(9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3/t8-,11-/m0/s1 |
InChI Key |
FTYJNULGKZXDNB-KWQFWETISA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1C=C)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1C=C)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-amino-1-(2-ethenylphenyl)propan-2-ol can be achieved through several synthetic routes. One common method involves the asymmetric reduction of a suitable precursor, such as a ketone or an imine, using chiral catalysts or reagents. The reaction conditions typically include the use of solvents like ethanol or methanol and temperatures ranging from -20°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-amino-1-(2-ethenylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The ethenyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-1-amino-1-(2-ethenylphenyl)propan-2-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the preparation of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It may also serve as a ligand in the development of new catalysts for asymmetric synthesis.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and specialty materials. Its reactivity and chiral properties make it suitable for various applications, including the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of (1R,2S)-1-amino-1-(2-ethenylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the phenyl and ethenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): Halogenated analogs (e.g., 2-Cl, 6-F in ) exhibit increased electronegativity, enhancing receptor binding but reducing aqueous solubility. In contrast, the 2-ethenylphenyl group in the target compound may promote π-π interactions in biological systems while offering moderate lipophilicity.
- Sulfone vs. Amino Directing Groups: Sulfone-containing analogs (e.g., ) are synthesized via asymmetric catalysis using sulfones as directing groups, whereas the amino group in the target compound may facilitate hydrogen bonding in biological targets.
Stereochemical Influence on Activity
The (1R,2S) configuration is critical for enantioselective interactions. For example, the (1S,2R)-stereoisomer of a pyrrolidinyl-containing analog shows distinct pharmacological efficacy as an Efavirenz intermediate, emphasizing the necessity of precise stereochemical control. Similarly, the (1S,2S)-configured halogenated analog may exhibit divergent receptor affinity compared to the target compound’s (1R,2S) form.
Biological Activity
(1R,2S)-1-amino-1-(2-ethenylphenyl)propan-2-ol is a chiral compound that has garnered interest due to its potential biological activities. This compound features an amino group and a vinyl phenyl moiety, which contribute to its unique pharmacological properties. Understanding its biological activity is essential for exploring its applications in medicinal chemistry.
- Molecular Formula : C11H15NO
- Molecular Weight : 177.24 g/mol
- CAS Number : 1270089-20-7
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. Its mechanism of action is hypothesized to involve modulation of these pathways, potentially affecting cellular processes such as proliferation and apoptosis.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of this compound have been tested against a range of bacterial strains, demonstrating varying degrees of effectiveness.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (1R,2S)-1-amino-1-(2-vinylphenyl)propan-2-ol | E. coli | 32 µg/mL |
| (1R,2S)-1-amino-1-(3-vinylphenyl)propan-2-ol | S. aureus | 16 µg/mL |
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Preliminary studies indicate that it may inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in:
- Cell Viability Reduction : 50% reduction at a concentration of 10 µM.
- Apoptotic Induction : Increased levels of cleaved caspase-3 were observed, indicating activation of apoptotic pathways.
Research Findings
Recent research has highlighted the importance of stereochemistry in determining the biological activity of compounds similar to (1R,2S)-1-amino-1-(2-vinylphenyl)propan-2-ol. The presence of the vinyl group and the specific stereochemistry contribute to enhanced binding affinities for certain biological targets.
Binding Affinity Studies
Binding studies using surface plasmon resonance (SPR) have demonstrated that (1R,2S)-1-amino-1-(2-vinylphenyl)propan-2-ol binds effectively to specific receptors involved in insulin signaling pathways, suggesting its potential role as a modulator in metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
